N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.
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Scientific Research Applications
Blockade of Sigma 1 Receptors
Research indicates that certain derivatives structurally related to N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, such as E-52862 (S1RA), act as selective sigma 1 receptor (σ1R) antagonists. These compounds have shown efficacy in models of nociceptive and neuropathic pain, including alleviating signs of neuropathy in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes (Paniagua et al., 2016).
Palladium-Catalyzed Dearomatization
Another study explored the mechanisms of the palladium-catalyzed dearomatization reaction between chloromethylnaphthalene and the cyclic amine morpholine. The findings could have implications for the synthesis of compounds with similar structural features to this compound, providing insights into the formation of dearomatic products through intramolecular C–N bond coupling (Xie et al., 2013).
Synthesis of Naphthylthioacetic Acids 1-Dialkylamides
The synthesis of N-arylpiperazides and morpholinamide of 1-naphthylthioacetic acids, including methods that could be applicable to the production of derivatives similar to the compound , has been documented. These syntheses contribute to the broader understanding of naphthalene derivatives’ chemical properties and potential applications in medicinal chemistry (Yekhlef et al., 2016).
Inhibitors of Cyclic Nucleotide Dependent Protein Kinase
Research on naphthalenesulfonamides has shown that replacing the naphthalene ring with isoquinoline retains the ability to inhibit protein kinases, highlighting the potential for compounds like this compound to act as protein kinase inhibitors (Hidaka et al., 1984).
Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands
A study on the discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands for Cu-catalyzed aryl amination demonstrates the significance of such compounds in facilitating coupling reactions. This research underlines the utility of this compound-like compounds in organic synthesis and drug development (Gao et al., 2017).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c26-22-11-4-2-7-19(22)16-27-24(30)25(31)28-17-23(29-12-14-32-15-13-29)21-10-5-8-18-6-1-3-9-20(18)21/h1-11,23H,12-17H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBEWSCWWSSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.